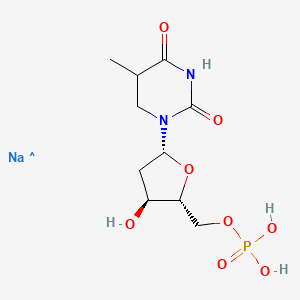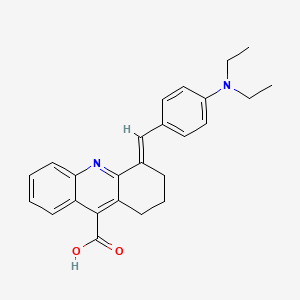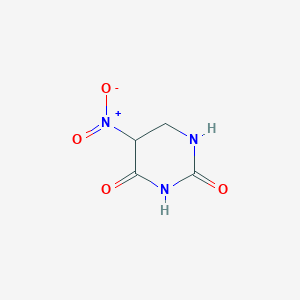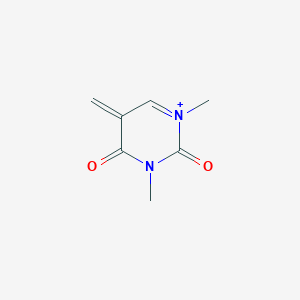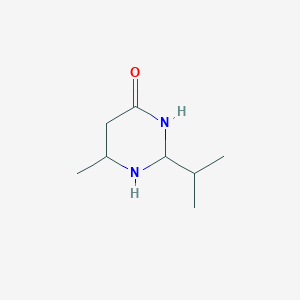
6-Methyl-2-propan-2-yl-1,3-diazinan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-propan-2-yl-1,3-diazinan-4-one is a heterocyclic organic compound It is characterized by a diazinane ring, which is a six-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-propan-2-yl-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropan-2-amine with a suitable carbonyl compound in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides; reactions are often conducted in polar aprotic solvents.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Methyl-2-propan-2-yl-1,3-diazinan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 6-Methyl-2-propan-2-yl-1,3-diazinan-4-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific enzyme and the context of its use.
相似化合物的比较
2,4-Dimethyl-6-(propan-2-yl)-1,3,5-dithiazinane: Another heterocyclic compound with a similar structure but containing sulfur atoms.
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: A compound with a pyrimidine ring and similar substituents.
Uniqueness: 6-Methyl-2-propan-2-yl-1,3-diazinan-4-one is unique due to its specific diazinane ring structure and the presence of both methyl and isopropyl groups
属性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC 名称 |
6-methyl-2-propan-2-yl-1,3-diazinan-4-one |
InChI |
InChI=1S/C8H16N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h5-6,8-9H,4H2,1-3H3,(H,10,11) |
InChI 键 |
JRSGKSHWIWTMAU-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)NC(N1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chlorobenzo[b][1,4]benzodiazepin-6-one](/img/structure/B12359268.png)

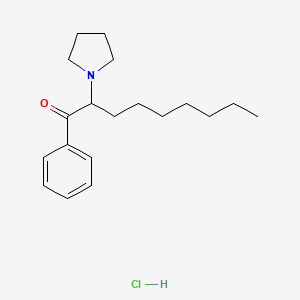
![4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12359278.png)


![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12359305.png)
